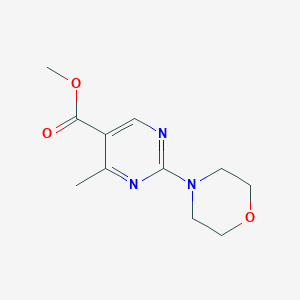

Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

methyl 4-methyl-2-morpholin-4-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-8-9(10(15)16-2)7-12-11(13-8)14-3-5-17-6-4-14/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYYLJUEADWIFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)OC)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate typically involves the reaction of 4-methyl-2-morpholinopyrimidine with methyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields .

Scientific Research Applications

Chemistry

Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its unique structure allows for the formation of various derivatives that can be tailored for specific applications in organic synthesis.

Biology

The compound is under investigation for its potential biological activities, including:

- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes, making it a candidate for drug development aimed at various diseases.

- Antimicrobial Properties : Preliminary data suggest efficacy against certain bacterial strains, warranting further exploration in the field of infectious diseases.

Medicine

Ongoing research focuses on its potential as a drug candidate for conditions such as:

- Neuroprotection : It has demonstrated promising neuroprotective effects through modulation of biochemical pathways related to inflammation and cellular stress.

- Anti-inflammatory Effects : The compound has been shown to inhibit pathways associated with inflammation, particularly the NF-kB pathway, which is crucial in various inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Significant inhibition observed in vitro | |

| Antimicrobial Activity | Efficacy against specific bacterial strains | |

| Neuroprotection | Modulation of ER stress and NF-kB pathways |

Table 2: Case Studies on Therapeutic Applications

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Reduced tumor size in treated models | |

| Anti-inflammatory | Decreased markers of inflammation in vivo | |

| Neuroprotective Effects | Improved outcomes in neuronal cell models |

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound using murine models. Treatment resulted in:

- Tumor Reduction : A significant decrease in tumor size compared to untreated controls.

- Mechanistic Insights : Western blot analysis indicated downregulation of anti-apoptotic proteins, suggesting a pro-apoptotic effect.

Case Study 2: Neuroprotective Effects

Research focusing on neuroprotection revealed:

- Cell Viability : Enhanced survival rates in neuronal cell cultures exposed to oxidative stress.

- Biochemical Pathways : The compound was shown to inhibit pathways associated with endoplasmic reticulum stress, potentially providing therapeutic benefits for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and pyrimidine core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Ethyl 2-(Methylsulfanyl)-4-Morpholino-5-Pyrimidinecarboxylate

- CAS : 100318-76-1

- Molecular formula : C₁₂H₁₇N₃O₃S

- Molecular weight : 283.35 g/mol

- Key difference : Replacement of the methyl group at position 4 with a methylsulfanyl (-SCH₃) group.

- This substitution could also affect binding affinity in biological systems compared to the methyl-morpholino derivative .

Ethyl 4-(2-Fluorophenyl)-2-Methylpyrimidine-5-Carboxylate

- CAS : 160850-84-0

- Molecular formula : C₁₄H₁₃FN₂O₂

- Molecular weight : 272.27 g/mol

- Key difference: A 2-fluorophenyl group replaces the morpholino substituent at position 2.

- Impact : The aromatic fluorophenyl group introduces steric bulk and electron-withdrawing effects, which may reduce solubility but improve stability against metabolic degradation. Such derivatives are often explored in kinase inhibitor development .

Ethyl 2-(Benzylamino)-4-Methylpyrimidine-5-Carboxylate

- CAS : 1022543-36-7

- Molecular formula : C₁₅H₁₇N₃O₂

- Molecular weight : 271.32 g/mol

- Key difference: A benzylamino (-NHCH₂C₆H₅) group at position 2 instead of morpholine.

- However, the lack of a morpholine ring may reduce aqueous solubility .

Methyl 4-(4-Fluorophenyl)-6-Isopropyl-2-(Methylsulfonyl)Pyrimidine-5-Carboxylate

- Key difference : Incorporates a 4-fluorophenyl group at position 4, an isopropyl group at position 6, and a methylsulfonyl (-SO₂CH₃) group at position 2.

- Structural features :

- Dihedral angles between pyrimidine and phenyl rings: 41.72°, 26.21°, and 36.49°.

- Intramolecular C–H···O hydrogen bonds form six- and seven-membered rings.

- Impact : The sulfonyl group increases polarity and hydrogen-bonding capacity, influencing crystal packing and stability. Such modifications are critical in designing high-affinity enzyme inhibitors .

Biginelli-Type Pyrimidines (e.g., 4-(Furan-2-yl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate Esters)

- Key differences : Thioxo (-S) group at position 2 and a furan substituent at position 4.

- Functional impact :

- Antioxidant activity : Compound 3c exhibits an IC₅₀ of 0.6 mg/mL in diphenyl picrylhydrazine scavenging assays.

- Reducing power : Moderate activity observed for derivatives 3d and 3e.

- Comparison: Unlike morpholino derivatives, these compounds prioritize radical scavenging over solubility, highlighting the role of substituents in directing biological activity .

Biological Activity

Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its biological activity as an inhibitor of various enzymes and its potential therapeutic applications. This article reviews the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular properties:

- Molecular Formula : CHNO

- Molecular Weight : 237.25 g/mol

- Structural Features : The compound features a morpholine ring and a pyrimidine core, which are critical for its biological activity.

Inhibition of Enzymes

-

N-acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) :

- The compound has been studied for its ability to inhibit NAPE-PLD, an enzyme involved in the biosynthesis of bioactive lipids. Inhibitors of this enzyme have implications for treating conditions related to metabolic syndrome and non-alcoholic steatohepatitis (NASH) .

- Structure–activity relationship studies indicate that modifications to the morpholine and pyrimidine moieties can enhance inhibitory potency. For instance, certain substitutions led to compounds with IC values as low as 72 nM, indicating strong inhibitory activity .

-

Kinase Inhibition :

- This compound has shown potential as a kinase inhibitor. Specifically, it has been evaluated for its effects on kinases such as VEGFR-2 and AKT, which play significant roles in cancer cell proliferation .

- In vitro studies demonstrated that derivatives of this compound could induce S phase cell cycle arrest and promote apoptosis in cancer cell lines .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For example:

- Cell Lines Tested : HepG2 (liver carcinoma) and PC-3 (prostate carcinoma).

- Cytotoxicity : Compounds derived from this structure exhibited IC values ranging from 3.0 to 7.0 μM, demonstrating selective toxicity towards cancer cells while sparing normal cells .

Structure–Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the core structure can significantly impact biological activity:

| Compound Modification | Observed Effect | IC Value |

|---|---|---|

| Morpholine substitution with hydroxypyrrolidine | Increased potency | 72 nM |

| Aromatic substitutions | Varied cytotoxicity across cell lines | 3.0 - 7.0 μM |

The findings suggest that specific functional groups can enhance binding affinity to target enzymes or receptors, thereby increasing biological efficacy.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Study on NAPE-PLD Inhibition :

- Anticancer Mechanism Exploration :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate, and how do reaction conditions influence yield?

- Method A : Heating 3a (1 mmol) with morpholine (10 mmol) for 8 hours, followed by solvent evaporation and recrystallization from 2-propanol, yields 18% .

- Method B : Heating 3b (1 mmol) with morpholine (10 mmol) at 150°C for 8 hours under similar purification conditions also yields 18% .

- Key Considerations : Elevated temperatures in Method B may reduce decomposition but do not improve yield, suggesting competing side reactions or solubility limitations.

Q. How is the purity and structural integrity of the compound validated post-synthesis?

- Analytical Techniques : Use spectroscopic methods (NMR, IR) to confirm functional groups (e.g., morpholine ring, ester carbonyl).

- Crystallography : Employ single-crystal X-ray diffraction with SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

- Chromatography : Monitor by-products via HPLC, as demonstrated for analogous pyrimidine derivatives .

Advanced Research Questions

Q. How can computational modeling predict intermolecular interactions (e.g., hydrogen bonding) in crystals of this compound?

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen-bonding patterns (e.g., R²₂(8) motifs) using crystallographic data .

- Software Tools : Use ORTEP-3 for visualizing thermal ellipsoids and SHELXE for phase refinement in twinned crystals .

- Case Study : Compare with ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate, where dimethylamino groups alter hydrogen-bond networks .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Multi-Technique Cross-Validation : Combine ¹H-¹³C HMBC NMR (to confirm morpholine ring connectivity) with X-ray data.

- Isotopic Labeling : For ambiguous signals, use deuterated analogs to isolate specific proton environments.

- Comparative Analysis : Reference analogs like ethyl 4-chloro-2-methylpyrimidine-5-carboxylate, where substituent positions (e.g., Cl at C4 vs. morpholine at C2) shift spectral signatures .

Q. How do reaction kinetics and solvent effects influence morpholine substitution in pyrimidine derivatives?

- Kinetic Studies : Monitor reaction progress via in-situ IR to track ester carbonyl or morpholine ring formation.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of morpholine in SNAr reactions, as seen in related thiomorpholine derivatives .

- Temperature Dependence : Elevated temperatures (e.g., 150°C in Method B) may accelerate ring closure but risk thermal degradation .

Methodological Tables

Table 1 : Comparison of Synthetic Yields for Pyrimidine Derivatives

| Compound | Method | Yield | Key Condition | Reference |

|---|---|---|---|---|

| This compound | Heating with morpholine | 18% | 150°C, 8 hours | |

| Ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate | Reflux with dimethylamine | 65% | Ethanol, triethylamine |

Table 2 : Key Analytical Parameters for Structural Validation

| Technique | Target Signal/Feature | Example Reference Compound |

|---|---|---|

| ¹H NMR | δ 3.6–3.8 ppm (morpholine protons) | Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate |

| X-ray Diffraction | C=O bond length (~1.21 Å) | Methyl 4-(4-fluorophenyl)-6-isopropylpyrimidine |

Critical Analysis of Evidence

- Contradictions : While Method A and B for this compound yield identical results (18%), analogous reactions (e.g., ethyl 4-chloro derivatives) achieve higher yields (~65%) under milder conditions, suggesting inefficiencies in morpholine coupling .

- Unresolved Challenges : Low yields in pyrimidine morpholine derivatives may stem from steric hindrance or competing side reactions (e.g., ester hydrolysis).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.